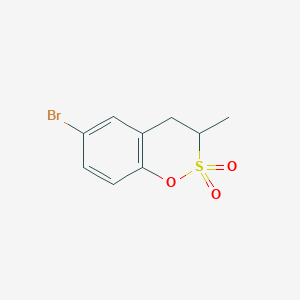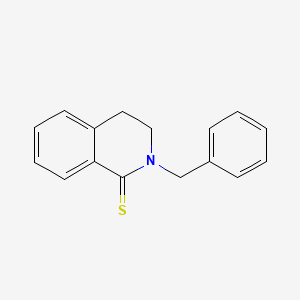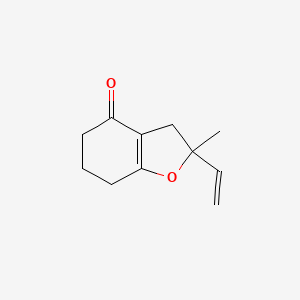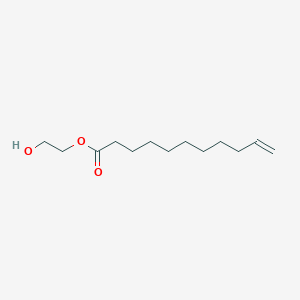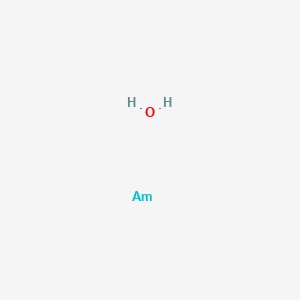
Americium water
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Americium water refers to the presence of the synthetic element americium in water. Americium, with the atomic number 95, is a radioactive element and a member of the actinide series. It was first produced in 1944 by Glenn T. Seaborg and his team at the University of Chicago as part of the Manhattan Project . Americium is known for its applications in smoke detectors and as a neutron source in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Americium is typically produced in nuclear reactors through the bombardment of plutonium with neutrons. The reaction involves the conversion of plutonium-239 to americium-241 through a series of neutron capture and beta decay processes . The preparation of americium in water involves the separation of americium from other actinides using Eichrom TRU resin and subsequent measurement by alpha spectrometry .
Industrial Production Methods: Industrial production of americium involves the irradiation of plutonium in nuclear reactors. The resulting americium is then separated and purified using ion exchange, precipitation, and solvent extraction techniques . The separation process is crucial to obtain high-purity americium for various applications.
Chemical Reactions Analysis
Types of Reactions: Americium undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, americium reacts with hydrochloric acid to form americium chloride and hydrogen gas .
Common Reagents and Conditions: Common reagents used in reactions with americium include hydrochloric acid, nitric acid, and perchloric acid. The conditions for these reactions typically involve controlled temperatures and the presence of specific catalysts to facilitate the reactions .
Major Products Formed: The major products formed from reactions involving americium include americium chloride, americium oxide, and various americium salts. These products are often used in scientific research and industrial applications .
Scientific Research Applications
Americium has a wide range of scientific research applications. It is extensively used in the study of nuclear reactions and properties due to its radioactive nature . Americium-241, in particular, is used in smoke detectors as a source of ionizing radiation . Additionally, americium is considered for use in spacecraft as a power source, leveraging its long half-life for extended missions .
Mechanism of Action
The mechanism of action of americium in water involves its interaction with water molecules. Americium reacts with water to produce oxides and hydrogen gas. This reaction is exothermic and involves the gradual change from electrostatic to covalent interactions between americium and oxygen atoms . The americium atoms lose electrons during the reaction, and the 5f orbital is significantly involved, leading to orbital hybridization .
Comparison with Similar Compounds
Americium shares similarities with other actinides such as curium, berkelium, and plutonium. Like americium, these elements are also radioactive and have applications in nuclear science . americium is unique in its extensive use in smoke detectors and its potential for use in space exploration . The chemistry of americium (III) is similar to that of lanthanide (III) compounds, forming insoluble salts such as fluoride, oxalate, and phosphate .
List of Similar Compounds:- Curium
- Berkelium
- Plutonium
- Neptunium
- Californium
Americium’s unique properties and applications make it a valuable element in various scientific and industrial fields.
Properties
CAS No. |
104475-16-3 |
|---|---|
Molecular Formula |
AmH2O |
Molecular Weight |
261.077 g/mol |
IUPAC Name |
americium;hydrate |
InChI |
InChI=1S/Am.H2O/h;1H2 |
InChI Key |
NKIMGVHWWBQTCS-UHFFFAOYSA-N |
Canonical SMILES |
O.[Am] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


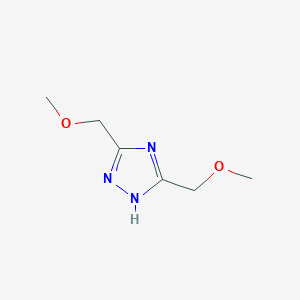
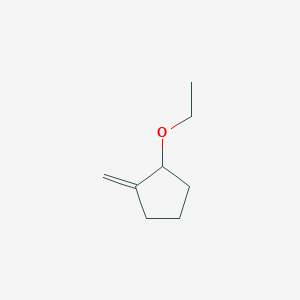

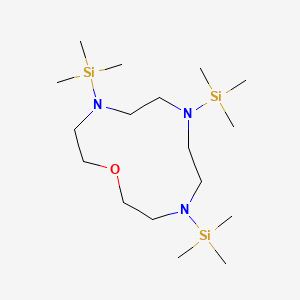
![N-(3-Methoxyphenyl)-3-[methyl(phenyl)amino]prop-2-ynamide](/img/structure/B14320638.png)

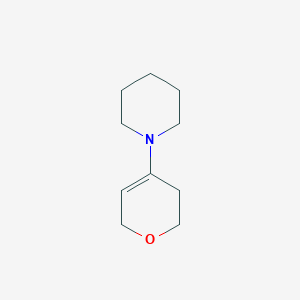
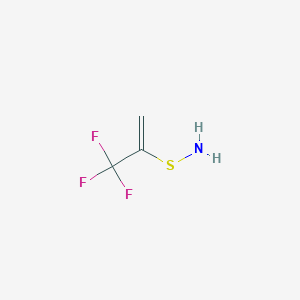
![3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine](/img/structure/B14320652.png)
